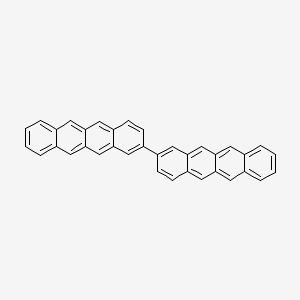

2,2'-Bitetracene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Acene Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. iarc.fr They are ubiquitous in various environments and are also synthesized for commercial use. iarc.fr A specific subset of PAHs is the acenes, which consist of linearly fused benzene (B151609) rings. wikipedia.org The electronic properties of acenes can be tuned by extending the number of fused rings, making them a subject of intense research in materials science. wikipedia.org

Tetracene, a four-ringed acene, is a well-studied organic semiconductor. The dimerization of acenes, such as the formation of 2,2'-Bitetracene, represents a strategic approach to creating larger, more complex molecular architectures. researchgate.net This method of covalently linking smaller acene units is a viable strategy for synthesizing extended acenes with tailored properties. researchgate.netresearchgate.net Unlike its isomer 1,1'-bitetracene, which is soluble in organic solvents, this compound is noted for its insolubility. helmholtz-berlin.de

Significance of Dimerized Acenes in Modern Materials Science

The dimerization of acenes is a critical area of research in materials science as it offers a pathway to new materials with enhanced stability and desirable electronic characteristics. nih.govresearchgate.net Larger acenes are often more reactive and less stable, but dimerization can lead to more robust compounds. researchgate.netnih.gov For instance, the formation of Z-shaped acene dimers has been shown to result in extremely stable compounds with small energy gaps. nih.govnus.edu.sg

Dimerized acenes, including this compound, are of interest for their potential to improve the performance of organic electronic devices. The HOMO energy level of this compound is approximately -5.0 eV, which is an improvement over tetracene's -5.4 eV, facilitating better hole injection from gold electrodes. researchgate.net This property contributes to more stable device performance, with a reported hole mobility of 0.27 cm² V⁻¹ s⁻¹ at room temperature in an OFET. researchgate.net

Furthermore, the study of dimerized acenes provides fundamental insights into structure-property relationships in organic semiconductors. researchgate.net For example, a comparative study of tetracene and this compound revealed that in neat single crystals, the absorption and emission spectra of this compound are significantly red-shifted compared to tetracene. researchgate.net This highlights how covalent linking can modify photophysical properties in the crystalline state. researchgate.net The synthesis of soluble, directly linked tetracene dimers allows for the exploration of these properties in solution and as thin films. researchgate.net

Interactive Data Table: Properties of Tetracene and its Dimers

| Compound | HOMO Energy Level (eV) | Solubility | Key Research Finding |

| Tetracene | -5.4 researchgate.net | Soluble | Prone to singlet fission. researchgate.net |

| This compound | ~ -5.0 researchgate.net | Insoluble in organic solvents. helmholtz-berlin.de | Improved hole injection from gold electrodes. researchgate.net |

| 1,1'-Bitetracene | Not specified | Soluble in organic solvents. helmholtz-berlin.de | UV/Vis spectrum is bathochromically shifted compared to tetracene. helmholtz-berlin.de |

| Soluble 2,2'-linked tetracene dimer | Not specified | Highly soluble in CH2Cl2 and THF. researchgate.net | Exhibits amphoteric redox properties and p-type semiconducting behavior. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

917574-05-1 |

|---|---|

Molecular Formula |

C36H22 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

2-tetracen-2-yltetracene |

InChI |

InChI=1S/C36H22/c1-3-7-25-15-35-21-31-17-27(9-11-29(31)19-33(35)13-23(25)5-1)28-10-12-30-20-34-14-24-6-2-4-8-26(24)16-36(34)22-32(30)18-28/h1-22H |

InChI Key |

XUXDOWHYARJFFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C5 |

Origin of Product |

United States |

Synthetic Strategies and Structural Derivatization of 2,2 Bitetracene

Gold(I)-Catalyzed Synthesis Approaches for Tetrahydro-2,2'-Bitetracene Variants

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex polycyclic aromatic hydrocarbons. A key application is the construction of hydroacene skeletons, which serve as precursors to fully aromatic systems. The gold(I)-catalyzed [4+2] cycloaddition reaction is particularly noteworthy for preparing tetrahydro-2,2'-bitetracene variants. semanticscholar.orgtdx.cat

One established route involves a double Sonogashira coupling followed by a twofold gold(I)-catalyzed [4+2] cycloaddition. This methodology has been successfully applied to create halogen-substituted dihydrotetracenes and has been foundational in the synthesis of 3,3'-dibromo-6,6',11,11'-tetrahydro-2,2'-bitetracene. tdx.cat This specific variant is a crucial precursor for further transformations, including the on-surface synthesis of larger, well-defined nanostructures. tdx.cat The mechanism of the gold(I)-catalyzed reaction allows for the controlled formation of the polyhydroacene core. semanticscholar.org

| Compound | Synthetic Method | Catalyst | Significance |

| 6,6',11,11'-Tetrahydro-2,2'-bitetracene | Gold-catalyzed [4+2] cycloaddition | Gold(I) complex | Core structure for bitetracene studies. semanticscholar.org |

| 3,3'-Dibromo-6,6',11,11'-tetrahydro-2,2'-bitetracene | Gold-catalyzed [4+2] cycloaddition | Gold(I) complex | Precursor for cyclobutadiene-containing nanostructures. tdx.cat |

Precursor Design and Chemical Transformations for 2,2'-Bitetracene Scaffolds

The design and synthesis of appropriate precursors are critical for obtaining the this compound scaffold. incb.orgnih.gov The properties and reactivity of the final molecule are heavily dependent on the initial building blocks. For instance, the synthesis of this compound has been approached by covalently linking two tetracene units. researchgate.net This approach allows for modifications that can tune the electronic properties, such as the HOMO energy level, making it more suitable for applications like hole injection from gold electrodes in electronic devices. researchgate.net

A common strategy involves the synthesis of a brominated tetracene derivative which can then undergo a coupling reaction. helmholtz-berlin.de For example, 3,3'-dibromo-6,6',11,11'-tetrahydro-2,2'-bitetracene was synthesized as a precursor for more complex structures. tdx.cat The stability of the final nanographene can also be enhanced through precursor design, for example by incorporating OBO-doped zigzag edges, which has been shown to yield stable bistetracene analogues in contrast to the unstable all-carbon version. acs.org

| Precursor | Transformation | Resulting Scaffold | Key Feature |

| 3,3'-Dibromo-6,6',11,11'-tetrahydro-2,2'-bitetracene | Dehydrogenative cyclization | 5,10,15,20-Tetrahydrocyclobuta[1,2-b:3,4-b']ditetracene | Formation of a cyclobutadiene-fused system. tdx.cat |

| OBO-doped bistetracene precursors | Tandem demethylation-electrophilic borylation | OBO-doped bistetracene | Enhanced stability compared to all-carbon bistetracene. acs.org |

| 2-Bromotetracene | Cross-coupling reaction | This compound | Covalent linking of tetracene units. researchgate.nethelmholtz-berlin.de |

On-Surface Synthesis and Subsequent Transformations (e.g., Cyclodehydrogenation to Peri-Tetracene)

On-surface synthesis provides a powerful method to construct atomically precise nanostructures that are often inaccessible through traditional solution-based chemistry due to their high reactivity and low solubility. researchgate.netnih.gov This technique involves depositing specifically designed precursor molecules onto a catalytic metal surface, such as copper or gold, and then inducing a chemical reaction, typically through thermal annealing. helmholtz-berlin.deresearchgate.net

A prominent transformation is cyclodehydrogenation, where C-H bonds are activated to form new C-C bonds, effectively "zipping up" precursor molecules into larger, planar nanographenes. helmholtz-berlin.deacs.org For example, 1,1'-bitetracene has been successfully converted to peri-tetracene (also known as tetrabenzo[bc,ef,kl,no]coronene) on a Cu(111) surface by annealing at 250 °C. helmholtz-berlin.de This process results in the lateral fusion of the two tetracene units. helmholtz-berlin.de Similarly, NBN-doped bis-tetracene has been transformed into NBN-doped peri-tetracene via on-surface synthesis. nih.gov These studies demonstrate a viable pathway for creating peri-acenes, which are two-dimensionally extended π-conjugated systems, from bitetracene-type precursors. helmholtz-berlin.denih.gov

| Precursor | Surface | Transformation | Product |

| 1,1'-Bitetracene | Cu(111), Ag(110) | Cyclodehydrogenation | Peri-tetracene (4-PA) helmholtz-berlin.denih.gov |

| 6,6'-Bipentacene | Au(111) | Cyclodehydrogenation | Peripentacene researchgate.net |

| OBO-doped bistetracene | Not specified | Cyclodehydrogenation | Heteroatom-doped peritetracene acs.org |

| NBN-doped bis-tetracene | Not specified | On-surface synthesis | NBN-doped peri-tetracene nih.gov |

Synthetic Routes to Other Bitetracene Isomers (e.g., 5,5'-Bitetracene) for Comparative Studies

To understand the structure-property relationships in bitetracene systems, various isomers have been synthesized and studied. The point of connection between the two tetracene units significantly influences the molecule's electronic and photophysical properties.

5,5'-Bitetracene (55BT) has been synthesized for the first time and its structure confirmed by X-ray single crystal analysis. researchgate.net Its optical and electrochemical properties were investigated and compared to those of monomeric tetracene. researchgate.net Theoretical studies on 5,5'-bitetracene suggest it is a promising molecule for intramolecular singlet fission, a process that could enhance the efficiency of organic electronic devices. acs.orgresearchgate.net The covalent linkage in 55BT provides an advantage in doped systems compared to crystalline tetracene dimers. acs.orgresearchgate.net

1,1'-Bitetracene (Bi4A) was also synthesized for the first time as a precursor for on-surface reactions. helmholtz-berlin.de Its synthesis involved a nickel-catalyzed cross-coupling of 1-bromotetracene. helmholtz-berlin.de Unlike this compound, which is noted for its poor solubility, 1,1'-bitetracene shows solubility in organic solvents comparable to tetracene, allowing for full characterization using solution-phase NMR methods. helmholtz-berlin.de This highlights how the linkage position dramatically impacts the physical properties of the dimer.

| Isomer | Synthetic Precursor | Key Synthetic Step | Noteworthy Property |

| 5,5'-Bitetracene | Not specified in detail | C-C bond formation between two tetracene units | Potential for efficient intramolecular singlet fission. researchgate.netacs.org |

| 1,1'-Bitetracene | 1-Bromotetracene | Ni(COD)₂ catalyzed cross-coupling | Good solubility in organic solvents; precursor to peri-tetracene. helmholtz-berlin.de |

| This compound | 2-Bromotetracene | Covalent linking | Poor solubility; HOMO level suitable for hole injection. researchgate.nethelmholtz-berlin.de |

Electronic Structure and Quantum Chemical Investigations of 2,2 Bitetracene Systems

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and its properties as an electronic material.

The HOMO is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate an electron. In a hypothetical study of 2,2'-Bitetracene, the spatial distribution of the HOMO would be of key interest. It would be expected to be a π-orbital delocalized across the tetracene backbones. The degree of delocalization across both monomer units would indicate the extent of electronic communication between them. The energy of the HOMO is a critical parameter, directly related to the ionization potential of the molecule. A higher HOMO energy level suggests a greater propensity for oxidation, making the material a better candidate for the hole-transporting layer in organic electronic devices.

Conversely, the LUMO is the innermost orbital devoid of electrons and represents the molecule's ability to accept an electron. The LUMO in this compound would also be a π-antibonding orbital. Its energy level is related to the electron affinity of the molecule. A lower LUMO energy level indicates that the molecule can be more easily reduced, which is a desirable characteristic for electron-transporting materials. The spatial distribution of the LUMO would also be analyzed to understand how an accepted electron would be distributed across the molecular framework.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that determines the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally implies that the molecule can be excited with lower energy photons, leading to absorption at longer wavelengths. This gap is also a key factor in determining the electrical conductivity of the material. In the context of this compound, the nature of the linkage between the two tetracene units would significantly influence the extent of π-conjugation and, consequently, the size of the HOMO-LUMO gap. A more conjugated system would be expected to have a smaller gap compared to the tetracene monomer.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the current literature.

Charge Transfer Phenomena and Electronic Coupling

In a dimeric system like this compound, the transfer of charge between the two tetracene moieties is a fundamental process that governs its potential application in electronic devices.

Charge transfer can occur within the molecule (intramolecular) or between adjacent molecules (intermolecular). For an isolated this compound molecule, the focus would be on intramolecular charge transfer. Upon photoexcitation, an electron could be promoted from the HOMO to the LUMO. The spatial distribution of these orbitals would determine if this excitation has a charge-transfer character, meaning if the electron density moves from one part of the molecule (one tetracene unit) to another. In a solid-state or aggregated form, intermolecular charge transfer between neighboring this compound molecules would become the dominant mechanism for charge transport.

To quantify the efficiency of charge transfer, particularly in the context of charge transport in a material, theoretical chemists calculate parameters such as the charge transfer integral, also known as the electronic coupling or hopping matrix element. This integral quantifies the electronic interaction energy between adjacent molecules (for intermolecular transfer) or between different parts of the same molecule (for intramolecular transfer). A larger charge transfer integral generally leads to a higher charge mobility. The calculation of this parameter for different relative orientations of this compound molecules would be essential for predicting the performance of a device based on this material.

Table 2: Hypothetical Charge Transfer Parameters for this compound Dimers

| Parameter | Hypothetical Value |

| Hole Transfer Integral (Vh) | |

| Electron Transfer Integral (Ve) |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the current literature.

While the specific electronic and quantum chemical properties of this compound remain to be elucidated through dedicated computational studies, the theoretical framework for such an investigation is well-established. A detailed analysis of its frontier molecular orbitals would provide insights into its potential as a p-type or n-type semiconductor, while an examination of its HOMO-LUMO gap would inform its optical properties. Furthermore, the calculation of charge transfer integrals would be critical for predicting its charge transport characteristics. The absence of such studies in the current body of scientific literature underscores an opportunity for new research that could uncover novel properties and potential applications for this and related bitetracene systems.

Theoretical Frameworks and Computational Methodologies

The investigation into the electronic and structural properties of this compound and its derivatives relies heavily on a range of theoretical and computational tools. These methods allow for the prediction of molecular geometries, electronic state energies, and the dynamics of charge movement through the system.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

To explore the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. dntb.gov.uainstras.com It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of these absorptions. This information is vital for simulating and interpreting the UV-Vis absorption spectra of this compound, providing insights into its photophysical properties. instras.comstackexchange.com For complex systems, TD-DFT can also help in characterizing the nature of excited states, such as identifying charge-transfer excitations. dntb.gov.ua

Table 1: Representative DFT and TD-DFT Applications in Polycyclic Aromatic Hydrocarbons

| Computational Method | Investigated Properties | Typical Outputs |

| DFT | Ground-state geometry, electronic structure | Optimized coordinates, HOMO/LUMO energies, electron density maps |

| TD-DFT | Excited-state energies, optical absorption | Excitation energies, oscillator strengths, simulated UV-Vis spectra |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for studying electronic structure. aps.orgnih.gov These methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide very accurate descriptions of the electronic wavefunctions and energies of molecules. nih.gov However, their high computational cost often limits their application to smaller systems or as benchmark calculations for more approximate methods when studying large molecules like this compound. nih.gov

On the other end of the computational spectrum, semi-empirical methods provide a faster, albeit less accurate, approach to studying the electronic structure of large organic molecules. These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. While they may not provide the quantitative accuracy of DFT or ab initio methods, they are useful for qualitative predictions and for studying very large systems or for performing initial explorations of molecular properties before employing more rigorous techniques.

Molecular Dynamics Simulations and Charge Transport Modeling

To understand the dynamic behavior of this compound and its potential as an organic semiconductor, molecular dynamics (MD) simulations are employed. researchgate.netnih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and intermolecular interactions within a material. researchgate.netnih.gov For this compound, MD can be used to simulate the packing of molecules in a solid state and to study how thermal fluctuations affect the molecular arrangement. researchgate.net

The results from MD simulations are often used as input for charge transport modeling. researchgate.net These models aim to predict the efficiency with which charge carriers (electrons or holes) can move through the material. This is a critical parameter for applications in electronic devices. The charge transport properties are influenced by factors such as the molecular packing, the electronic coupling between adjacent molecules, and the reorganization energy associated with a molecule changing its charge state. By combining quantum chemical calculations of these parameters with the dynamic picture from MD simulations, a comprehensive understanding of the charge transport characteristics of this compound can be achieved.

Advanced Photophysical Investigations and Exciton Dynamics

Singlet Fission (SF) Mechanisms in Bitetracene Derivatives

The precise mechanism of singlet fission, particularly the involvement of charge-transfer (CT) states, is a subject of ongoing research. wikipedia.org CT states, where an electron is transferred from one molecule to another, are believed to play a crucial role in mediating the singlet fission process. github.ioresearchgate.net One proposed mechanism is the CT-mediated superexchange, where the singlet state couples to the correlated triplet pair state via virtual CT states. github.ioarxiv.org This indirect pathway is often considered more favorable than a direct two-electron transfer process because the electronic couplings between the singlet and CT states (FE-CT) and between the CT and triplet pair states (CT-TT) are typically larger than the direct coupling between the singlet and triplet pair states (FE-TT). github.io

Studies on pentacene (B32325) dimers have provided evidence for this superexchange mechanism, suggesting that singlet fission can proceed efficiently through virtual CT states even if they are high in energy. arxiv.org The energy gap between the singlet and charge-transfer states, which is influenced by factors like side-group engineering and molecular geometry, governs the singlet fission pathway. nih.govcam.ac.uk In some systems, a distinct CT intermediate is populated, leading to a two-step process, while in others, singlet fission occurs in a single step via virtual CT states. nih.gov

Covalently linking chromophores, as in 2,2'-Bitetracene, provides a powerful platform to study intramolecular singlet fission (iSF). researchgate.netresearcher.life These systems offer better control over the relative orientation and distance between the chromophore units compared to crystalline or aggregated systems. wikipedia.org Research on covalently linked tetracene dimers has demonstrated that iSF can be highly efficient. wikipedia.orgrsc.org

For instance, in a study of a cofacial alkynyltetracene dimer (BET-B), singlet fission was observed to occur within 1 picosecond in an amorphous thin film with a triplet yield of 154%. nih.gov In solution, the initially formed correlated triplet pair relaxes back to the ground state without separating into free triplets, indicating that intermolecular interactions or a suitable environment are necessary for the dissociation of the triplet pair. nih.gov The rate of singlet fission in these linked systems is highly dependent on the degree of intertetracene overlap, with greater coupling leading to faster rates. nih.gov The covalent linkage in molecules like 5,5'-bitetracene offers an advantage for applications in doped systems. nih.govnih.gov

Exciton (B1674681) Dissociation and Triplet Exciton Generation

Following the formation of the correlated triplet pair, ¹(T₁T₁), the next crucial step is its dissociation into two independent triplet excitons (T₁ + T₁). wikipedia.org This process is essential for harvesting the benefits of singlet fission in applications like photovoltaics, where the free triplets can diffuse and generate charge carriers. amolf.nl The dissociation of the triplet pair can be influenced by the surrounding environment. For example, in the case of the BET-B dimer, doping it into a thin film of a material like diphenyltetracene (DPT) facilitated the generation of free triplets of both BET-B and DPT. nih.gov

The generation of triplet excitons can be suppressed by competing processes, such as the recombination of the triplet pair back to the ground state. nih.gov Understanding the factors that govern the balance between triplet pair dissociation and recombination is critical for designing efficient singlet fission materials. In organic solar cells, the formation of triplet excitons from charge-transfer states is a key process, and minimizing non-radiative recombination pathways is crucial for high efficiency. nih.gov The energy levels of the involved states, including the singlet, triplet, and charge-transfer states, play a significant role in determining the fate of the excitons. amolf.nl

Influence of Molecular Structure and Packing on Photophysical Processes

The molecular structure and packing arrangement of chromophores have a profound impact on their photophysical properties, including the efficiency of singlet fission. wikipedia.orgnii.ac.jp In crystalline systems, the local environment of a molecule can change as the photochemical reaction proceeds, which in turn can alter the reaction rate. nii.ac.jp

For covalently linked dimers, the specific linkage and resulting conformation can dramatically affect the photophysical pathways. In some pentacene dimers, unrestricted rotation around the linking bridge leads to a variety of conformers in the ground state. arxiv.org This conformational heterogeneity means that different sub-ensembles of molecules can exhibit distinct singlet fission dynamics, including the rates of triplet-pair formation and recombination. arxiv.org The absorption spectra of some 2,2'-linked dimers are very similar to those of the monomeric pentacene, and they tend to show slower singlet fission rates. arxiv.org

The design of the molecular structure can be used to tune the energy levels and couplings between states to optimize the singlet fission process. For example, in 5,5'-bitetracene, the twisted geometry resulting from the direct C-C bond is key to its efficient singlet fission. acs.org This highlights the importance of rational molecular design in controlling exciton dynamics.

Ultrafast Spectroscopic Techniques for Exciton Dynamics

Investigating the rapid processes involved in singlet fission requires sophisticated spectroscopic techniques with high temporal resolution. Ultrafast pump-probe spectroscopy, including transient absorption spectroscopy, is a primary tool for studying exciton dynamics on femtosecond to nanosecond timescales. mit.edursc.org This technique allows for the direct observation of the formation and decay of excited states, providing insights into the kinetics of singlet fission, charge transfer, and triplet formation. mit.edu

Two-dimensional electronic spectroscopy is another powerful technique that can unravel the complex dynamics of excitons, including their delocalization and charge transfer characteristics. rsc.org For studying the role of molecular vibrations in these processes, techniques like impulsive vibrational spectroscopy can be employed to identify the vibrational modes that couple strongly to the electronic transitions. mit.edu More advanced methods, such as ultrafast infrared near-field optical microscopy, are being developed to visualize exciton dynamics in real space and time at the nanoscale. soken.ac.jp These advanced spectroscopic tools are essential for building a comprehensive understanding of the fundamental mechanisms governing singlet fission and exciton dynamics in materials like this compound. arxiv.org

Characterization Techniques for Structural and Electronic Insights

Surface-Sensitive Spectroscopies for Thin Films and Interfaces

The analysis of 2,2'-bitetracene in thin films and at interfaces is crucial for its potential applications in organic electronics. helmholtz-berlin.de Techniques such as X-ray photoemission spectroscopy (XPS), angle-resolved photoelectron spectroscopy (ARPES), low-energy electron diffraction (LEED), and scanning tunneling microscopy (STM) are employed to probe the electronic structure, molecular orientation, and surface morphology. helmholtz-berlin.dearxiv.org

X-ray Photoemission Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of a material's surface. uni-regensburg.denasa.gov For a related compound, 1,1'-bitetracene (Bi4A) on a Cu(111) surface, XPS studies revealed strong interactions between the molecule and the copper substrate. helmholtz-berlin.de Analysis of the C 1s core-level spectra before and after annealing showed changes indicating a surface-assisted cyclodehydrogenation reaction. helmholtz-berlin.de Specifically, the spectra were fitted with components corresponding to carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, and the changes upon heating suggested the formation of a new species, peri-tetracene. helmholtz-berlin.de This demonstrates the utility of XPS in monitoring surface reactions and changes in the chemical environment of the molecules. helmholtz-berlin.deresearchgate.net

Angle-Resolved Photoelectron Spectroscopy (ARPES)

ARPES is an essential tool for mapping the electronic band structure of crystalline solids. wikipedia.orgresearchgate.net In the study of 1,1'-bitetracene on Cu(111), ARPES was used to investigate the interface properties. helmholtz-berlin.de The measurements, taken at an excitation energy of 40 eV to enhance surface sensitivity, showed a strong electronic coupling between the molecular layer and the copper surface. helmholtz-berlin.de This was evidenced by the suppression of the Cu(111) Shockley surface state upon adsorption of the molecules. helmholtz-berlin.de Furthermore, ARPES data, in conjunction with density functional theory (DFT) calculations, helped to identify newly formed valence band states after the annealing-induced cyclodehydrogenation of Bi4A to peri-tetracene. helmholtz-berlin.de

Low-Energy Electron Diffraction (LEED)

LEED is used to determine the surface structure of crystalline materials by analyzing the diffraction pattern of low-energy electrons scattered from the surface. ocivm.comuwo.ca For 1,1'-bitetracene on Cu(111), LEED patterns were observed before and after annealing. helmholtz-berlin.de After annealing, a new diffraction pattern emerged, which was consistent with the formation of a well-ordered layer of peri-tetracene. helmholtz-berlin.de The simulated LEED pattern based on the proposed structure of the product showed excellent agreement with the experimental data, confirming the on-surface synthesis. helmholtz-berlin.de Similarly, LEED has been used to study the growth of other organic thin films, such as tetracene on Bi(111), revealing epitaxial growth in a stand-up, bulk-like crystalline form. researchgate.net

Scanning Tunneling Microscopy (STM)

STM provides real-space images of surfaces at the atomic level, offering direct visualization of molecular arrangement and surface reactions. wikipedia.orgoxinst.com In the case of 1,1'-bitetracene on Cu(111), STM images before annealing showed individual molecules adsorbed on the surface. helmholtz-berlin.de After annealing, the STM images revealed the formation of planar structures corresponding to peri-tetracene, confirming the cyclodehydrogenation reaction. helmholtz-berlin.de The experimental STM images were in excellent agreement with simulated images based on DFT calculations, further validating the structural model of the product. helmholtz-berlin.de STM has also been instrumental in characterizing other related systems, such as the growth of Au islands on Au(111), providing insights into surface dynamics. osti.govwalshmedicalmedia.com

Solution-Phase Spectroscopic Analysis

The behavior of this compound and its analogs in solution provides fundamental information about their intrinsic electronic properties, which are essential for understanding their potential in various applications.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are key techniques for probing the electronic transitions in molecules. biocompare.comedinst.com The absorption spectrum of a related compound, 1,1'-bitetracene, in dichloromethane (B109758) (DCM) exhibits characteristic peaks that are similar to those of the parent tetracene molecule, indicating that the individual tetracene chromophores largely retain their spectral properties in the dimer. helmholtz-berlin.de The molar extinction coefficient of 1,1'-bitetracene was found to be comparable to that of tetracene, which suggests some degree of electronic interaction between the two tetracene units. helmholtz-berlin.de For other bitetracene derivatives, such as those linked by a phenylene bridge, UV-Vis and fluorescence spectroscopy have been used to study intramolecular exciton (B1674681) fission, a process with potential applications in photovoltaics. acs.org The analysis of absorption and emission spectra, often in conjunction with quantum chemical calculations, allows for the determination of key photophysical parameters and provides insights into the effects of molecular structure on electronic properties. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of bitetracene derivatives in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The chemical shifts (δ) in ¹H NMR are particularly informative. Protons in different regions of the polycyclic aromatic framework experience distinct magnetic environments, leading to a unique pattern of signals. Aromatic protons in acenes typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm, due to the deshielding effect of the ring current. libretexts.orgpdx.edu The specific shifts and coupling patterns between adjacent protons allow for the precise assignment of each signal to its corresponding proton in the molecule.

Similarly, ¹³C NMR provides a count of the number of unique carbon environments, which is a powerful confirmation of the molecule's symmetry. docbrown.info The chemical shifts of the carbon atoms offer insight into their hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Framework

| Nucleus | Type of Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.0 - 9.5 libretexts.orgpdx.edu | Ring current effects, substitution |

| ¹³C | sp² Aromatic Carbons | 120 - 150 | Hybridization, electronic density |

| ¹³C | Quaternary Carbons (at fusion points) | > 130 | Lack of attached protons, position in ring system |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution measurements. helmholtz-berlin.de In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. chemguide.co.uk

The most fundamental piece of information obtained from the mass spectrum is the molecular ion peak (M⁺), which corresponds to the mass of the intact this compound molecule after losing one electron. For this compound (C₃₆H₂₂), the expected monoisotopic mass of the molecular ion would be approximately 454.17 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. When high-energy ionization methods like electron impact (EI) are used, the molecular ion can break apart into smaller, characteristic fragments. docbrown.info The analysis of these fragments helps to corroborate the proposed structure. For a large polycyclic aromatic hydrocarbon (PAH) like this compound, fragmentation might involve the loss of hydrogen atoms or cleavage of the molecule, although the fused aromatic system is generally stable.

Table 2: Hypothetical Key Ions in the Mass Spectrum of this compound (C₃₆H₂₂)

| Ion | m/z (approx.) | Description |

|---|---|---|

| [C₃₆H₂₂]⁺ | 454 | Molecular Ion (M⁺) |

| [C₃₆H₂₁]⁺ | 453 | Loss of one hydrogen atom (M-1) |

| [C₃₆H₂₀]⁺ | 452 | Loss of two hydrogen atoms (M-2) |

| [C₁₈H₁₁]⁺ | 227 | Tetracenyl cation (cleavage of the central C-C bond) |

Note: The relative intensities of these peaks depend on the ionization energy and the stability of the resulting ions.

Advanced Electron and X-ray Spectroscopies

To gain deeper insights into the electronic structure of this compound, more advanced spectroscopic methods that probe core and valence electron energies are employed. These techniques are vital for understanding the molecule's optoelectronic properties.

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a material. When performed in a transmission electron microscope (TEM), EELS can provide chemical and electronic structure information with high spatial resolution. The technique analyzes the energy distribution of inelastically scattered electrons, which have transferred a portion of their energy to excite the sample's electrons.

The resulting EELS spectrum contains distinct features corresponding to different excitation processes:

Low-loss region (<50 eV): This region is dominated by plasmon excitations, which are collective oscillations of valence electrons. It provides information about the dielectric properties of the material.

Core-loss region (>50 eV): This region shows sharp ionization edges corresponding to the excitation of core-level electrons (e.g., from the Carbon K-shell) to unoccupied states. The fine structure of these edges (Electron Loss Near-Edge Structure, ELNES) is analogous to XANES and provides information about the local density of unoccupied electronic states, oxidation state, and coordination environment. For this compound, the C K-edge ELNES would reveal details about the unoccupied π* and σ* orbitals.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom within a material. wikipedia.orgiaea.org It involves tuning the energy of an X-ray beam and measuring the sharp increase in absorption that occurs at the binding energy of a core electron, known as an absorption edge. malvernpanalytical.com

A typical XAS spectrum is divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): Also known as NEXAFS (Near-Edge X-ray Absorption Fine Structure), this region close to the absorption edge is sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. iaea.orgmalvernpanalytical.com For carbon-based materials like this compound, the carbon K-edge XANES spectrum is characterized by sharp peaks corresponding to the excitation of 1s core electrons into unoccupied π* and σ* molecular orbitals. Polarization-dependent studies on oriented samples can determine molecular orientation on surfaces. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The oscillatory structure extending hundreds of eV past the edge is known as EXAFS. Analysis of this region can determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom.

Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational modes of a molecule, providing a structural fingerprint. rsc.org When monochromatic light from a laser interacts with a molecule, it can scatter inelastically, resulting in a shift in energy that corresponds to the energy of the molecule's vibrational modes. researchgate.netosaka-u.ac.jp

For this compound, the Raman spectrum would be characterized by a series of peaks corresponding to the various C-C and C-H stretching and bending modes within the polycyclic aromatic structure. The number and position of these Raman-active modes are determined by the molecule's symmetry. Key vibrational modes for tetracene and other acenes typically appear in the 1000-1700 cm⁻¹ region and are associated with in-plane stretching of the carbon skeleton. osaka-u.ac.jpacs.org These modes are often sensitive to intermolecular interactions, and changes in the Raman spectrum can indicate different packing arrangements or the effects of strain. researchgate.net A comparative study of 2,2'-ditetracene and tetracene in neat single crystals showed a significant red-shift in the absorption and emission spectra of the dimer, indicating the influence of molecular packing and intermolecular interactions. researchgate.net

Table 3: Prominent Raman-Active Vibrational Modes for Tetracene-based Systems

| Wavenumber (cm⁻¹) | Vibrational Mode Description | Reference |

|---|---|---|

| ~1600 | C=C Aromatic stretching | osaka-u.ac.jp |

| ~1400 | C=C Aromatic stretching | researchgate.netosaka-u.ac.jp |

| ~1200 | C-H in-plane bending / C-C stretching | osaka-u.ac.jp |

| ~1160 | C-H in-plane bending | rsc.org |

Note: The exact positions of peaks for this compound may vary based on its specific structure and solid-state packing.

Supramolecular Assembly and Nanostructure Formation of 2,2 Bitetracene Analogs

Self-Assembly Principles and Non-Covalent Interactions

The spontaneous organization of molecules into well-defined, stable structures is known as self-assembly. tandfonline.com In the context of 2,2'-bitetracene analogs and related tetracene derivatives, this process is driven by a combination of weak, non-covalent interactions. researchgate.netfortunejournals.comwikipedia.org Unlike covalent bonds that involve electron sharing, non-covalent interactions are more dispersed electromagnetic interactions. wikipedia.org These forces, though individually weak (typically 1-5 kcal/mol), collectively guide the molecules to arrange themselves into energetically favorable, ordered structures. wikipedia.org

The primary non-covalent forces responsible for the assembly of tetracene-based systems include:

π-π Stacking: This is a crucial interaction for aromatic systems like tetracene. The electron-rich π-orbitals of adjacent molecules interact, leading to an attractive force that promotes co-facial stacking. researchgate.netwikipedia.org This interaction is fundamental in the formation of columnar structures, which are essential for charge transport in organic semiconductors. rsc.org

Hydrogen Bonding: While not inherent to the unsubstituted tetracene core, the introduction of functional groups capable of hydrogen bonding (e.g., carboxyl or hydroxyl groups) can be a powerful tool to direct self-assembly. wikipedia.orgrsc.orgresearchgate.net Hydrogen bonds are stronger and more directional than van der Waals forces, offering precise control over molecular arrangement. libretexts.orgrsc.org For instance, the introduction of a carboxyl group to a tetracene derivative was shown to promote a more parallel and closer arrangement of molecules due to the hydrophilic effect. researchgate.net

Hydrophobic Effects: In aqueous or polar environments, the tendency of nonpolar molecules to minimize contact with the solvent drives them to aggregate, a phenomenon known as the hydrophobic effect. wikipedia.org This can be a significant driving force for the self-assembly of functionalized tetracene analogs.

The process of nanostructure formation often begins with nucleation, where molecules form initial seeds or templates that then grow into larger crystals or aggregates. bilkent.edu.tr The final structure is a result of the thermodynamic and kinetic factors governing these non-covalent interactions. unam.mx

| Interaction Type | Description | Typical Energy (kcal/mol) | Role in Tetracene Analog Assembly |

|---|---|---|---|

| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | 1-10 | Drives the formation of columnar stacks and ordered layers. researchgate.net |

| Van der Waals Forces | Weak electrostatic forces between dipoles (permanent or induced). Includes London dispersion forces. | 0.5-2 | Contributes to the overall cohesion and packing density of the assembly. libretexts.orgscirp.org |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom bonded to an electronegative atom (O, N) and another nearby electronegative atom. | 2-10 | Provides directional control in the assembly of functionalized analogs. rsc.orgresearchgate.net |

| Cation-π Interactions | Electrostatic interaction between a cation and the face of an electron-rich π-system. | 5-20 | Can be used to construct complex, charged supramolecular architectures. chinesechemsoc.org |

Two-Dimensional (2D) Supramolecular Architectures

The creation of well-ordered two-dimensional (2D) assemblies from molecular building blocks is a major goal in materials science, offering potential for novel electronic and optoelectronic devices. nih.gov Analogs of this compound, as part of the broader class of polycyclic aromatic hydrocarbons (PAHs), are promising candidates for constructing such 2D supramolecular architectures. polymat.euscirp.org

Several strategies have been developed to guide the assembly of these molecules into 2D structures:

Surface-Mediated Assembly: Assembling molecules at a vacuum-solid or liquid-solid interface is a common approach. scirp.orgrsc.org Surfaces like graphite (B72142) or graphene can act as templates, where the interaction between the molecule and the substrate dictates the final 2D pattern. scirp.org The binding is often dominated by van der Waals forces and can be highly specific to the molecular shape, leading to "molecular recognition" on the surface. scirp.org

Supramolecular Scaffolding: This method uses specifically designed molecules that act as scaffolds to direct the 2D assembly of functional units. nih.govchemrxiv.org For example, tripodal triptycene (B166850) derivatives have been successfully used as scaffolds to organize acene chromophores, including pentacene (B32325) and anthracene, into highly ordered 2D sheets. nih.govchemrxiv.org This approach provides a rational way to construct 2D assemblies with diverse molecules that might not spontaneously form such structures. nih.gov

Covalent Organic Frameworks (COFs): While involving covalent bonds to form the framework, the stacking of 2D COF layers is governed by non-covalent interactions. acs.org By using core-twisted polycyclic aromatic hydrocarbons as building blocks, it is possible to create wavy 2D COFs that still maintain interlayer π-π stacking, which is crucial for charge transport. acs.org

Interaction-Driven Assembly: The precise engineering of non-covalent interactions can also lead to 2D structures. For instance, the use of cation-π interactions has been shown to facilitate the self-aligned growth of π-conjugated units into conductive 2D supramolecular polymers. chinesechemsoc.org

These 2D architectures can form various patterns, such as hexagonal networks or brick-like stacking arrangements, depending on the molecular design and the assembly conditions. chinesechemsoc.orgrsc.org The resulting structures are investigated using techniques like Scanning Tunneling Microscopy (STM), which allows for visualization with sub-nanometer resolution. rsc.org

| Assembly Strategy | Description | Key Driving Force(s) | Example |

|---|---|---|---|

| Surface-Mediated Assembly | Molecules self-organize on a solid substrate. | Molecule-surface van der Waals forces, π-π stacking. scirp.org | Tetracene derivatives forming ordered monolayers on graphite. rsc.org |

| Supramolecular Scaffolding | A scaffold molecule directs the arrangement of functional units. | Shape complementarity, intermolecular interactions. nih.gov | Tripodal triptycenes organizing pentacene units into 2D sheets. nih.govchemrxiv.org |

| Covalent Organic Frameworks (COFs) | 2D polymer layers stack to form a 3D structure. | Interlayer π-π stacking. acs.org | Wavy honeycomb lattice from core-twisted PAHs. acs.org |

| Cation-π Driven Polymerization | Charged π-conjugated monomers self-assemble. | Aromatic cation-π interactions. chinesechemsoc.org | Formation of conductive 2D supramolecular polymers. chinesechemsoc.org |

Influence of Molecular Design on Assembly Morphology

The morphology of the nanostructures formed by the self-assembly of this compound analogs is highly dependent on their molecular design. rsc.org By strategically modifying the core tetracene structure, researchers can tune the intermolecular interactions and thus control the final assembled architecture. rsc.orgrsc.org

Key aspects of molecular design that influence assembly morphology include:

Introduction of Specific Functional Groups: The incorporation of groups capable of strong, directional interactions, like hydrogen bonding, can dramatically alter the assembly. For instance, a study on tetraferrocene-porphyrin derivatives showed that different designs could lead to either a face-on 2D planar network based on hydrogen bonding or an edge-on columnar assembly driven by van der Waals forces. rsc.org Similarly, comparing a tetracene diacid (Tc-DA) with its diester derivative (Tc-DE) revealed that the hydrogen bonding in Tc-DA leads to dimer-like behavior that is absent in Tc-DE. acs.org

Symmetry Breaking: Modifications that break the symmetry of the tetracene molecule can influence its electronic properties and intermolecular interactions. acs.org The addition of electron-withdrawing groups, for example, can alter the electronic structure and affect how the molecules interact and pack. acs.orgnih.gov

These design strategies allow for the rational engineering of supramolecular materials with desired properties, such as enhanced charge mobility for electronic applications. rsc.org The ability to control the transition from one-dimensional fibers to two-dimensional sheets or complex three-dimensional networks through subtle changes in molecular structure is a testament to the power of supramolecular chemistry.

| Molecular Modification | Effect on Intermolecular Interactions | Resulting Assembly Morphology | Reference |

|---|---|---|---|

| Alkylation (adding alkyl chains) | Modifies steric hindrance and van der Waals forces; improves solubility. | Tunable stacking patterns, formation of 1D microfibers. | rsc.orgresearchgate.net |

| Carboxylation (adding -COOH) | Introduces strong, directional hydrogen bonding. | Promotes more parallel and tighter molecular packing. | researchgate.net |

| Core Twisting | Alters π-π overlap and steric interactions. | Can lead to wavy or helical structures instead of planar sheets. | acs.orgacs.org |

| Attachment to Scaffolds (e.g., Triptycene) | Imposes geometric constraints on the packing of tetracene units. | Forces the formation of highly ordered 2D sheets. | nih.govchemrxiv.org |

Research Applications in Organic Electronics and Energy Conversion

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. While direct studies on 2,2'-bitetracene in OFETs are not extensively documented in the provided context, the broader class of acenes and peri-acenes, to which bitetracene derivatives belong, are considered promising for OFET applications. helmholtz-berlin.de The charge transport characteristics in organic semiconductors are influenced by factors such as molecular packing, grain boundaries, and the interface with the dielectric layer. aps.orgaps.org

High charge carrier mobility is a key target for OFET materials. For instance, some solution-processed organic semiconductors have achieved mobilities surpassing that of amorphous silicon (> 0.1 cm²/Vs), a benchmark for many applications. abo.fimdpi.com The mobility in OFETs can be influenced by the electric field, with some materials showing a field-dependent mobility, particularly in polycrystalline films where grain boundaries play a significant role. aps.orgaps.org The development of high-performance OFETs often involves optimizing the semiconductor material, the device architecture (e.g., top-gate vs. bottom-gate), and the processing conditions. mdpi.comrsc.org For example, certain polymers have demonstrated electron mobilities as high as 1.3 cm²/Vs with excellent operational stability. rsc.org

Table 1: Representative Charge Carrier Mobilities in Various Organic Semiconductors

| Material Class/Compound | Mobility (cm²/Vs) | Device Type/Conditions |

| Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymer | 0.1 | BGTC OFET rsc.org |

| S-DNTT-10 | 11 | Dip-coated OFET tcichemicals.com |

| C₁₂-BTBT | 10 | Solution-processed crystals mdpi.com |

| Pentacene (B32325) (sublimed, OTS-treated) | 1.52 | Top-contact OFET tcichemicals.com |

| DPP-based polymer | 3 | Top-gate OFET mdpi.com |

| IDTz-DPP polymer | 1.3 | Thin-film transistor rsc.org |

This table presents a selection of reported mobility values for different organic semiconductors to provide context for the performance levels sought in OFET applications. BGTC stands for bottom-gate, top-contact. OTS refers to octadecyltrichlorosilane (B89594) treatment.

While specific data for this compound is not available in the provided search results, the pursuit of high-mobility materials like those listed above drives the investigation into novel compounds, including bitetracene derivatives.

Organic Light-Emitting Diodes (OLEDs) and Triplet Sensitization

Organic light-emitting diodes (OLEDs) are a commercially successful technology for displays and lighting. crimsonpublishers.comijeast.com A key challenge in OLEDs is to efficiently convert both singlet and triplet excitons (electrically generated excited states) into light. nih.gov Singlet fission (SF), a process where one singlet exciton (B1674681) splits into two triplet excitons, is a promising strategy to enhance the efficiency of OLEDs, particularly for near-infrared (NIR) applications. acs.org

5,5'-Bitetracene (55BT), a derivative of bitetracene, has been theoretically designed as an intramolecular singlet fission molecule. acs.org Quantum chemical calculations suggest that 55BT can undergo efficient SF due to geometry relaxation in its excited state. acs.org This process generates two triplet excitons from a single singlet exciton, which can then be used to sensitize phosphorescent emitters. acs.org The covalent bonding between the two tetracene units in 55BT offers an advantage in doped systems compared to crystalline tetracene. acs.org This makes it a promising candidate as a triplet sensitizer (B1316253) for improving the efficiency of NIR-OLEDs. acs.orgresearcher.life

The efficiency of energy transfer from the sensitizer to the emitter is crucial. nih.gov In some advanced OLED architectures, a phosphor-sensitized thermally activated delayed fluorescence (TADF) system is employed to achieve high efficiency and long operational lifetimes. nih.gov The design of the host material is also critical for confining high-energy excitons and facilitating efficient energy transfer. nih.govnoctiluca.eu The suppression of triplet-triplet annihilation, a process that quenches excitons and reduces efficiency, is another important consideration in OLED design. rsc.orgaps.org

Organic Photovoltaics (OPVs) and Singlet Fission Enhancement

Organic photovoltaics (OPVs) offer the potential for low-cost, flexible, and large-area solar energy conversion. nrel.govcam.ac.uk One of the fundamental energy loss mechanisms in solar cells is the thermalization of excess energy from high-energy photons. chemistryviews.orgmit.edu Singlet fission (SF) presents a compelling strategy to overcome this limitation by generating two excitons from a single high-energy photon, potentially doubling the photocurrent in that spectral region. mit.eduosti.govapvi.org.au

Tetracene and its derivatives are prime candidates for SF in OPVs due to their triplet energy, which is well-matched with the bandgap of silicon. osti.govapvi.org.au The process of SF in materials like tetracene can lead to triplet yields significantly greater than 100%. osti.gov For instance, a triplet yield of 153% ± 5% has been measured in optimized tetracene-based photovoltaic devices. osti.gov This can result in an internal quantum efficiency exceeding 100%. osti.gov

Table 2: Key Parameters for Singlet Fission in Tetracene-Based Systems

| System | Key Finding | Significance for OPVs |

| Optimized Tetracene Film | Triplet yield of 153% ± 5% osti.gov | Potential to significantly enhance photocurrent. osti.gov |

| Tetracene-C₆₀ Interface | Slow SF rate lowers triplet yield within 20 nm of the interface. osti.gov | Highlights the importance of designing exothermic SF materials. osti.gov |

| Tetracene Oligomers (dimer to hexamer) | SF yield increases from 59% to 196% with the number of tetracene units. chemistryviews.org | Demonstrates a design principle for highly efficient SF materials. chemistryviews.org |

| 5,5'-Bitetracene (theoretical) | Efficient intramolecular SF induced by geometry relaxation. acs.org | Promising as a covalently linked system for SF applications. acs.org |

Spintronics and Tunable Electronic Properties

Spintronics is an emerging field of technology that utilizes the spin of electrons, in addition to their charge, for information processing and storage. usc.eduarxiv.org Materials with tunable magnetic and electronic properties are highly sought after for spintronic applications. uni-regensburg.deaps.org Polycyclic aromatic hydrocarbons, including derivatives of bitetracene, are promising candidates for organic spintronics due to the ability to tune their electronic properties, such as the HOMO-LUMO gap, with the size of the conjugated system. helmholtz-berlin.de

The formation of specific spin textures, such as skyrmions, and the ability to control spin-orbit coupling are key areas of research in spintronics. uni-regensburg.deaps.org Graphene and other 2D materials are central to this field due to their long spin lifetimes and potential for electrical control over spin states. usc.eduarxiv.org While direct spintronic applications of this compound are not detailed, its role as a precursor to larger, π-conjugated systems like peri-tetracene and graphene nanoribbons connects it to this field. helmholtz-berlin.de These larger structures can possess unique magnetic properties. nih.govthegraphenecouncil.orgresearchgate.netmdpi.comshinetsu-rare-earth-magnet.jp For example, theoretical calculations on certain graphene nanoribbons predict spin-polarized edge states. nii.ac.jp The ability to engineer the electronic and magnetic properties through chemical synthesis makes these carbon-based materials attractive for future spintronic devices. helmholtz-berlin.deusc.eduuni-regensburg.de

Graphene Nanoribbon Precursors and Fabrication

Graphene nanoribbons (GNRs) are narrow strips of graphene that possess a bandgap, making them suitable for semiconductor applications, unlike the zero-bandgap graphene. rsc.orgucla.edu A powerful method for creating atomically precise GNRs is through the on-surface synthesis from molecular precursors. nii.ac.jprsc.orgmpg.denih.gov

1,1'-Bitetracene, an isomer of this compound, has been successfully synthesized and used as a precursor for the on-surface fabrication of peri-tetracene, a type of nanographene. helmholtz-berlin.de In this process, the bitetracene molecules are deposited onto a metal surface (like Cu(111)) and then heated. helmholtz-berlin.de The heat induces a cyclodehydrogenation reaction, causing the two tetracene units to "zip up" and form the larger, planar peri-tetracene structure. helmholtz-berlin.de This bottom-up approach allows for the creation of structurally defined GNRs and other nanographenes that are difficult to produce through traditional solution-based chemistry. helmholtz-berlin.dersc.orgrsc.org The ability to create GNRs with specific edge structures (e.g., zigzag or armchair) is crucial for tuning their electronic properties. nii.ac.jpmpg.depolimi.it The use of bitetracene and its derivatives as precursors in on-surface synthesis is a key strategy for fabricating the next generation of carbon-based nanoelectronic materials. helmholtz-berlin.deucla.edumpg.de

Future Perspectives and Emerging Research Directions

Exploration of Novel Derivatives and Linkage Isomers

While 2,2'-bitetracene itself is a promising material, the exploration of its derivatives and linkage isomers opens up a vast chemical space with potentially superior properties. A significant challenge with this compound is its poor solubility in common organic solvents, which complicates its characterization and device fabrication. helmholtz-berlin.de

To address this, researchers have begun to synthesize soluble derivatives by attaching functional groups to the tetracene backbone. For example, a soluble 2,2'-linked tetracene dimer has been created by incorporating four hexyl and four 1-hexynyl groups. researchgate.net This modification not only enhances solubility but also influences the electronic and optical properties, leading to red-shifted absorption maxima and larger molar extinction coefficients compared to the monomer. researchgate.net

Another promising avenue is the investigation of different linkage isomers, such as 1,1'-bitetracene and 5,5'-bitetracene. helmholtz-berlin.deresearchgate.net These isomers can exhibit distinct electronic and photophysical properties due to the different points of connection between the tetracene units. For instance, 1,1'-bitetracene shows solubility characteristics more akin to tetracene, in stark contrast to the insoluble 2,2' isomer. helmholtz-berlin.de The synthesis of these isomers, often involving multi-step processes starting from precursors like bromoxylene, allows for a systematic study of how the linkage position impacts intermolecular interactions and excited-state dynamics. helmholtz-berlin.de

Future research should focus on a broader range of functionalization strategies and the synthesis of a more extensive library of linkage isomers. This will provide a richer dataset for understanding structure-property relationships and for identifying optimal candidates for various electronic applications.

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of this compound and its derivatives, it is crucial to employ advanced characterization techniques that can probe their properties under realistic operating conditions. In-situ and operando methods are particularly valuable as they allow for the real-time observation of structural and electronic changes within a functioning device. numberanalytics.comnumberanalytics.com

A powerful combination of techniques for studying thin films and interfaces includes X-ray photoelectron spectroscopy (XPS), angle-resolved photoelectron spectroscopy (ARPES), low-energy electron diffraction (LEED), and scanning tunneling microscopy (STM). helmholtz-berlin.de These methods provide detailed information about the chemical composition, electronic band structure, and surface morphology of the material. helmholtz-berlin.de For example, these techniques have been used to demonstrate the on-surface cyclodehydrogenation of 1,1'-bitetracene to form peri-tetracene on a copper surface. helmholtz-berlin.de

Cryo-transmission electron microscopy (cryo-TEM) is another advanced technique that can provide high-resolution images of material structures at cryogenic temperatures, preserving their native state. numberanalytics.com For probing the dynamic behavior of materials at the nanoscale, in-situ TEM is invaluable. numberanalytics.com Furthermore, techniques like in-situ X-ray absorption spectroscopy (XAS) can offer insights into the electronic and local atomic structure of materials under operating conditions. numberanalytics.com

The integration of these advanced characterization methods with computational modeling will be essential for building a comprehensive understanding of the structure-property-performance relationships in this compound-based systems. avs.org

Integration into Hybrid Organic-Inorganic Systems

The future of this compound extends beyond purely organic electronics to its integration into hybrid organic-inorganic systems. These hybrid materials can leverage the complementary strengths of both components, such as the processability and tunable electronic properties of organic semiconductors and the high charge carrier mobility and stability of inorganic materials. researchgate.net

One area of interest is the interface between this compound and two-dimensional (2D) materials like tungsten disulfide (WS₂). researchgate.net Understanding the charge transfer processes at these interfaces is critical for designing efficient hybrid devices. acs.org The relative orientation of the organic molecule on the inorganic substrate can significantly impact the charge transfer dynamics. acs.org Advanced spectroscopic techniques, such as transient absorption spectroscopy, can be used to probe these ultrafast processes and reveal the nature of the hybrid electronic states. researchgate.net

Another promising direction is the use of this compound in hybrid systems with metal oxides or quantum dots. These combinations could lead to novel applications in areas such as photovoltaics, light-emitting diodes, and sensors. The rational design of the organic component will be crucial for achieving favorable energy level alignment with the inorganic material, facilitating efficient charge separation or recombination as desired for the specific application.

The development of these hybrid systems will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and device engineering. The ultimate goal is to create a new class of materials with tailored properties that surpass the performance of their individual components.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Bitetracene with high purity, and how can impurities be systematically identified?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres, followed by purification via column chromatography or recrystallization. Characterize purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Impurities can be identified through discrepancies in UV-Vis absorption spectra (e.g., unexpected peaks at 350–400 nm) or deviations in -NMR integration ratios . For reproducibility, document solvent ratios, temperature gradients, and catalyst loadings in detail .

Q. How should researchers characterize the structural and electronic properties of this compound to ensure comparability across studies?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Pair this with Raman spectroscopy to validate vibrational modes (e.g., C-C stretching at ~1600 cm). For electronic properties, employ cyclic voltammetry to determine HOMO/LUMO levels and UV-Vis-NIR spectroscopy to assess absorption maxima (e.g., ~550 nm for π-π* transitions). Report solvent polarity and excitation wavelengths to mitigate environmental effects on data .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved, particularly in studies using different solvents or excitation sources?

- Methodological Answer : Conduct a meta-analysis of raw datasets from published studies, focusing on solvent dielectric constants () and excitation source stability (e.g., laser vs. lamp-based systems). Use statistical tools like ANOVA to identify significant outliers. Replicate experiments under controlled conditions, varying one parameter at a time (e.g., solvent polarity). Cross-validate results with time-dependent density functional theory (TD-DFT) simulations to isolate solvent-induced spectral shifts .

Q. What computational approaches are most effective for modeling this compound’s charge-transfer dynamics, and how can theoretical predictions be reconciled with experimental observations?

- Methodological Answer : Use DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G**) to model ground-state geometries. For excited states, apply TD-DFT or multireference methods (e.g., CASSCF). Compare simulated absorption spectra with experimental data, adjusting for solvent effects via polarizable continuum models (PCM). Discrepancies >0.3 eV suggest incomplete basis sets or missing electron correlation effects; refine calculations using larger basis sets (e.g., def2-TZVP) .

Q. How can researchers design experiments to investigate this compound’s environmental stability under varying oxygen and UV exposure conditions?

- Methodological Answer : Use accelerated aging chambers to simulate long-term environmental stress. Monitor degradation via in-situ Fourier-transform infrared spectroscopy (FTIR) for carbonyl formation (C=O stretches at ~1700 cm) and gel permeation chromatography (GPC) for molecular weight changes. Correlate degradation rates with oxygen partial pressure () and UV intensity (W/m) using Arrhenius kinetics. Include control samples with antioxidants (e.g., BHT) to isolate oxidation pathways .

Q. What are the critical challenges in reproducing this compound’s optoelectronic properties, such as carrier mobility or exciton diffusion length?

- Methodological Answer : Key challenges include batch-to-batch purity variations (aim for >99.5% via HPLC) and substrate-induced crystallographic defects. Use atomic force microscopy (AFM) to assess film morphology and space-charge-limited current (SCLC) measurements to quantify carrier mobility. For exciton diffusion, employ transient absorption spectroscopy (TAS) with femtosecond resolution. Calibrate instruments using reference materials (e.g., rubrene) to minimize inter-lab variability .

Data Presentation Guidelines

- Tables : Include raw data (e.g., absorption maxima, electrochemical potentials) alongside standard deviations and sample sizes. For meta-analyses, use heatmaps to visualize solvent-dependent spectral shifts.

- Figures : Annotate XRD patterns with Miller indices and Raman spectra with mode assignments. Highlight computational-experimental overlaps in absorption spectra using dual-axis plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.